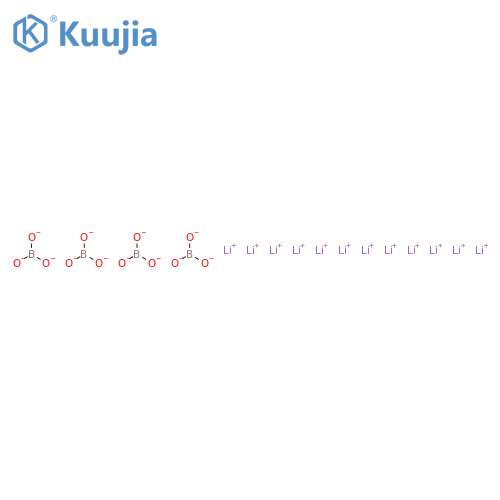Cas no 12007-60-2 (Lithium tetraborate)

Lithium tetraborate structure
商品名:Lithium tetraborate
Lithium tetraborate 化学的及び物理的性質
名前と識別子
-
- Lithium tetraborate
- dilithium bicyclo[3.3.1]tetraboroxane-3,7-diolate
- r 1000, LithiuM tetraborate (fused <800 Micron), low Phosphorus
- Spectroflux
- trilithium borate
- Dilithium tetraborate
- dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate
- Boric acid (H2B407), dilithium salt
- L0387
- 12007-60-2
- Lithium tetraborate, 99%
- UNII-G5N01T5TYY
- AKOS032949838
- MFCD00011083
- DILITHIUM [OXIDO(OXOBORANYLOXY)BORANYL]OXY-OXOBORANYLOXYBORINATE TETRAHYDRATE
- AKOS015903581
- F71328
- [Li+].[Li+].[O-]B(OB=O)OB([O-])OB=O
- Q3109058
- Dilithiumtetraborate
- EINECS 234-514-3
- PSHMSSXLYVAENJ-UHFFFAOYSA-N
- Boron lithium oxide (B4Li2O7)
-
- MDL: MFCD00011083
- インチ: InChI=1S/4BH3.2Li.7H2O.2H/h4*1H3;;;7*1H2;;
- InChIKey: PSHMSSXLYVAENJ-UHFFFAOYSA-N
- ほほえんだ: [H].[H].[Li].[Li].B.B.B.B.O.O.O.O.O.O.O
計算された属性
- せいみつぶんしりょう: 172.04900
- どういたいしつりょう: 50.015139
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 13.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 使用できません
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: ≥0.25 g/mL at 25 °C(lit.)
- ゆうかいてん: 760-880 °C (lit.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PH値: 9.1 (100g/l, H2O, 20℃)(slurry)
- ようかいど: H2O: slightly soluble(lit.)
- すいようせい: Soluble in water.
- あんていせい: Stable. Hygroscopic.
- PSA: 107.95000
- LogP: -2.73900
- マーカー: 14,5524
- かんど: きゅうしつせい
- ようかいせい: 塩酸に溶解し、水に微溶解し、有機溶媒に溶解しない。
Lithium tetraborate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:3
-
危険物標識:

- ちょぞうじょうけん:容器を密閉する。湿気を避ける。日陰で乾燥した場所に保管し、相容れない物質から遠ざける。
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- TSCA:Yes
Lithium tetraborate 税関データ
- 税関コード:2840200000
- 税関データ:
中国税関コード:
2840200000
Lithium tetraborate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215440-2.5kg |
Lithium tetraborate |
12007-60-2 | 99% | 2.5kg |
¥3190.00 | 2023-11-22 | |
| TRC | A479500-50000mg |
Lithium Tetraborate |
12007-60-2 | 50g |
$ 127.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L106301-25g |
Lithium tetraborate |
12007-60-2 | 99% | 25g |
¥109.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L106301-100g |
Lithium tetraborate |
12007-60-2 | 99% | 100g |
¥309.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L106301-2.5kg |
Lithium tetraborate |
12007-60-2 | 99% | 2.5kg |
¥5899.90 | 2023-09-02 | |
| Cooke Chemical | A5258412-2.5kg |
Lithium tetraborate |
12007-60-2 | 99% | 2.5kg |
RMB 1294.40 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005482-500g |
Lithium tetraborate |
12007-60-2 | 99% | 500g |
¥714 | 2023-09-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 254304-25G |
Lithium tetraborate |
12007-60-2 | 25g |
¥501.9 | 2023-12-09 | ||
| Cooke Chemical | A5258612-25G |
Lithium tetraborate |
12007-60-2 | 99.99%metalsbasis | 25g |
RMB 88.80 | 2025-02-20 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0141599335-100g |
Lithium tetraborate |
12007-60-2 | 99% | 100g |
¥ 152.9 | 2024-07-20 |
Lithium tetraborate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:12007-60-2)Lithium tetraborate
注文番号:A1198902
在庫ステータス:in Stock/in Stock
はかる:500g/1kg
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 02:38
価格 ($):162.0/700.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:12007-60-2)四硼酸锂
注文番号:LE1710572
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:35
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:12007-60-2)Lithium tetraborate
注文番号:LE7014
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:50
価格 ($):discuss personally
Lithium tetraborate 関連文献
-
B. Russell,H. Mohamud,M. Garcia Miranda,P. Ivanov,H. Thompkins,J. Scott,P. Keen,S. Goddard J. Anal. At. Spectrom. 2021 36 845
-
Takuya Harada,T. Alan Hatton J. Mater. Chem. A 2017 5 22224
-
Andrei T. Matveev,Konstantin L. Firestein,Alexander E. Steinman,Andrey M. Kovalskii,Irina V. Sukhorukova,Oleg I. Lebedev,Dmitry V. Shtansky,Dmitri Golberg J. Mater. Chem. A 2015 3 20749
-
A. H. Reshak Phys. Chem. Chem. Phys. 2017 19 30703
-
H. Bennett,G. J. Oliver Analyst 1971 96 427
12007-60-2 (Lithium tetraborate) 関連製品
- 12007-40-8(Dipotassium tetraborate;Potassium borate)
- 12045-78-2(Potassium tetraborate tetrahydrate)
- 12228-87-4(AMMONIUM PENTABORATE OCTAHYDRATE)
- 14149-58-7(Boric acid (D3BO3)(8CI,9CI))
- 12046-03-6(AMMONIUM PENTABORATE OCTAHYDRATE)
- 11113-50-1(Boric acid)
- 12229-13-9(Potassium pentaborate octahydrate)
- 12229-12-8(ammonium pentaborate octahydrate)
- 1332-77-0(dipotassium tetraborate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:12007-60-2)Lithium tetraborate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:12007-60-2)Lithiumtetraborate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








